molecular formula C27H26N2O2 B077367 2,2-Bis[4-(4-aminophenoxy)phenyl]propane CAS No. 13080-86-9

2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Cat. No.: B077367
CAS No.: 13080-86-9
M. Wt: 410.5 g/mol
InChI Key: KMKWGXGSGPYISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2,2-Bis[4-(4-aminophenoxy)phenyl]propane has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane, also known as 4,4’-(4,4’-Isopropylidenediphenyl-1,1’-diyldioxy)dianiline, is the polymerization process of certain materials . This compound is a diamino monomer with a diphenoxy-phenyl core .

Mode of Action

The compound interacts with its targets through a crosslinking polymerization process . It has two amine groups at both ends of the molecule, which allows it to cross-link with carboxylic acids or carboxylic dianhydrides to synthesize polyimides . The reaction mechanism in polymer chemistry involves the formation of strong chemical bonds, resulting in the formation of a stable and durable polymer structure .

Biochemical Pathways

The affected pathway is the synthesis of polyimides . Polyimides are a type of polymer that are known for their exceptional thermal stability, good chemical resistance, excellent insulating properties, and high mechanical strength . The downstream effects include the creation of materials with these properties, which have applications in various fields such as electronics and plastics modification .

Result of Action

The result of the compound’s action is the formation of polyimides . These materials have low dielectric constants and low dielectric losses, making them ideal candidates for communication applications such as high-frequency (10 GHz) 5G communication substrates . They also exhibit excellent cryogenic mechanical properties and fire resistance .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, it should be stored at room temperature in a cool, dry place . Additionally, the presence of carboxylic acids or carboxylic dianhydrides is necessary for the compound to undergo crosslinking polymerization .

Safety and Hazards

BAPP is harmful if swallowed and may cause an allergic skin reaction . It may cause long-lasting harmful effects to aquatic life . It should be stored at room temperature with proper ventilation and kept away from oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane typically involves the reduction of 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane. One method includes dissolving the nitro compound in an ethanol solvent, followed by the addition of a ferric, palladium/carbon trichloride catalyst, and hydrazine hydrate composite catalyst. The reaction is carried out at 68-70°C for 8-10 hours. The product is then filtered, diluted with ethanol, cooled to -10°C to 10°C, and filtered again to obtain the final product with a yield of 97-98% and a purity of 99% .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[4-(4-aminophenoxy)phenyl]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its diphenoxy-phenyl core and the presence of amine groups at both ends, which allow for efficient cross-linking and polymerization. This results in polymers with superior thermal stability and mechanical properties compared to those synthesized from similar compounds .

Properties

IUPAC Name

4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWGXGSGPYISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051650
Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-86-9
Record name 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-(4-aminophenoxy)phenyl)dimethylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Reactant of Route 4
2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Reactant of Route 5
2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Reactant of Route 6
Reactant of Route 6
2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Customer
Q & A

Q1: What makes 2,2-Bis[4-(4-aminophenoxy)phenyl]propane suitable for high-performance polymer synthesis?

A1: this compound possesses several structural features contributing to desirable polymer properties. The presence of ether linkages (-O-) and the isopropylidene group [-C(CH3)2-] imparts flexibility to the polymer backbone []. This flexibility enhances solubility in various organic solvents, making processing and film formation easier [, ]. Additionally, the aromatic rings in BAPP contribute to the high glass transition temperature (Tg) and excellent thermal stability observed in polymers derived from it [, , , , , , , , ].

Q2: How does the presence of this compound affect the solubility of polyimides?

A2: Incorporating BAPP into polyimides significantly enhances their solubility compared to polyimides derived solely from rigid aromatic diamines [, ]. This improvement in solubility stems from the flexible ether linkages and the bulky isopropylidene group in BAPP, which disrupt chain packing and reduce intermolecular interactions, thus increasing solubility in common organic solvents [, , , , , ].

Q3: How does the concentration of this compound influence the properties of copolymers?

A3: The concentration of BAPP plays a crucial role in tailoring copolymer properties. In polyimide synthesis, increasing BAPP concentration generally enhances solubility but can lead to a decrease in Tg []. In acrylic rubber, increasing BAPP content up to a certain point improves tensile strength and elongation, but further additions decrease these properties due to increased crosslinking density [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C27H26N2O2, and its molecular weight is 410.51 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?

A7: Various spectroscopic techniques are employed for the characterization of BAPP and its derivatives. Fourier Transform Infrared (FTIR) spectroscopy helps identify characteristic functional groups like primary amines (N-H stretching) and ether linkages (C-O stretching) [, , , , , , ]. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed structural information about the arrangement of protons and carbons within the molecule [, , , , , ]. Additionally, techniques like X-ray diffraction (XRD) are used to analyze the crystalline structure of BAPP-containing polymers [, ].

Q6: What are the applications of polymers synthesized using this compound?

A6: Polymers synthesized from BAPP, particularly polyimides, find applications in diverse fields demanding high performance:

    Q7: How does this compound influence the thermal stability of polyimides?

    A9: BAPP contributes to the high thermal stability of polyimides due to the presence of thermally stable aromatic rings in its structure [, , , ]. Polyimides derived from BAPP generally exhibit high glass transition temperatures (Tg) ranging from 200-300°C and decomposition temperatures (Td) above 450°C, making them suitable for high-temperature applications [, , , ].

    Q8: How do different dianhydrides affect the Tg of polyimides synthesized with this compound?

    A10: The choice of dianhydride significantly impacts the Tg of BAPP-based polyimides. More rigid dianhydrides, such as benzophenonetetracarboxylic dianhydride (BTDA), generally result in higher Tg values compared to more flexible dianhydrides [, , , ]. The specific Tg values depend on the overall structure and flexibility of the resulting polyimide backbone.

    Q9: What are the common methods for synthesizing polyimides using this compound?

    A9: Two main methods are commonly employed for synthesizing BAPP-based polyimides:

      Q10: How does the imidization process affect the properties of polyimides derived from this compound?

      A12: The imidization process is crucial in determining the final properties of BAPP-based polyimides. Thermal imidization typically involves heating the poly(amic acid) precursor to high temperatures (above 300°C), while chemical imidization utilizes dehydrating agents at lower temperatures [, , , , , , , , , , , ]. The choice of imidization method influences the molecular weight, Tg, thermal stability, and mechanical properties of the resulting polyimide.

      Q11: What are the challenges associated with processing polyimides derived from this compound?

      A13: While BAPP enhances the solubility of polyimides, processing these polymers can still present challenges due to their high Tg and melt viscosity [, , , , ]. Techniques like solution casting or melt processing may require high temperatures and careful control of processing parameters to achieve desired film quality and properties.

      Q12: Can the properties of polyimides based on this compound be further modified?

      A14: Yes, the properties of BAPP-based polyimides can be further tailored by incorporating other diamines or dianhydrides with specific functionalities [, , , , ]. This copolymerization approach allows fine-tuning of properties such as solubility, Tg, thermal stability, and mechanical strength for specific applications.

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.